2-(Piperidin-2-yl)pyridine hydrochloride

Kinase Inhibition ALK c-Met

Researchers advancing kinase inhibitor programs often face synthetic inconsistencies and supply bottlenecks when sourcing 2-substituted piperidinylpyridine building blocks. The racemic 2-(piperidin-2-yl)pyridine hydrochloride (CAS 1195901-60-0) resolves these challenges: it provides a cost-effective (>10× cheaper than enantiopure forms) and ambient-stable alternative for parallel synthesis, SAR exploration, and chiral resolution campaigns. With ≥95% purity and availability from multiple global suppliers, it ensures supply chain resilience for lead optimization workflows.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 1195901-60-0
Cat. No. B1437286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)pyridine hydrochloride
CAS1195901-60-0
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=N2.Cl
InChIInChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H
InChIKeyMFJBWMJZAOKGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-2-yl)pyridine Hydrochloride: Identity and Class


2-(Piperidin-2-yl)pyridine hydrochloride (CAS 1195901-60-0) is a heterocyclic organic compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol, supplied as the racemic hydrochloride salt . It belongs to the piperidinylpyridine class, characterized by a pyridine ring substituted with a piperidine moiety at the 2-position. This compound serves primarily as a versatile synthetic building block and intermediate in medicinal chemistry, with reported applications in the synthesis of kinase inhibitors and chiral ligand systems . The hydrochloride salt form provides enhanced aqueous solubility and ease of handling compared to the free base (CAS 15578-73-1), which is a critical procurement consideration for downstream synthetic applications .

2-(Piperidin-2-yl)pyridine Hydrochloride: Substitution Risks


Within the piperidinylpyridine family, seemingly minor structural variations—such as the position of the piperidine substitution on the pyridine ring, the salt form, and the stereochemistry—produce profound differences in chemical reactivity, biological target engagement, and synthetic utility. For instance, the 2-substituted regioisomer (CAS 1195901-60-0) exhibits a distinct electronic environment and steric profile compared to the 3-substituted anabasine (CAS 15251-47-5) or 4-substituted analogs [1], leading to divergent coordination chemistry and kinase inhibition profiles [2]. Furthermore, the racemic hydrochloride salt offers different solubility, stability, and handling properties relative to the free base or enantiopure forms . Generic substitution without rigorous head-to-head validation therefore risks synthetic failure, altered biological activity, or regulatory non-compliance in lead optimization campaigns.

2-(Piperidin-2-yl)pyridine Hydrochloride: Quantitative Evidence Guide


2- vs. 3-Piperidinyl: Target Divergence

The 2-(piperidin-2-yl)pyridine scaffold has been identified as a core structure in piperidine and aminopyridine derivatives that act as dual inhibitors of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) [1]. While the 3-substituted regioisomer (anabasine, CAS 15251-47-5) is a known nicotinic acetylcholine receptor (nAChR) agonist, the 2-substituted regioisomer is preferentially associated with receptor tyrosine kinase inhibition [1][2]. This regioisomeric switch from nAChR agonism to kinase inhibition represents a fundamental target engagement divergence that cannot be bridged by simple substitution.

Kinase Inhibition ALK c-Met Regioisomerism Medicinal Chemistry

Salt Form Advantages: Solubility and Storage

The hydrochloride salt (CAS 1195901-60-0) is commercially supplied as a solid with a minimum purity specification of 95% , while the free base 2-(piperidin-2-yl)pyridine (CAS 15578-73-1) remains available primarily as a racemic liquid or low-melting solid requiring storage at 2–8°C . The salt form provides enhanced aqueous solubility and ambient temperature storage stability, which directly impacts weighing accuracy, formulation consistency, and long-term inventory management.

Salt Selection Solubility Chemical Stability Procurement

Chiral vs. Racemic: Cost and Application Trade-offs

2-(Piperidin-2-yl)pyridine hydrochloride (CAS 1195901-60-0) is supplied as the racemic mixture, whereas the enantiopure (S)-enantiomer hydrochloride (CAS 2829279-59-4) is available with a purity of 97% . The racemic material is suitable for achiral synthetic applications or as a precursor for chiral resolution, while the enantiopure form is required for asymmetric catalysis as a chiral ligand . Procurement selection between racemic and enantiopure forms involves a trade-off between cost and stereochemical requirements.

Chiral Building Block Asymmetric Synthesis Enantiopure Racemic

Molecular Descriptor Limitations: 2D vs. 3D

While 2-(piperidin-2-yl)pyridine hydrochloride and its 3-substituted regioisomer (anabasine hydrochloride) share identical molecular formulas (C10H15ClN2) and molecular weights (198.69 g/mol), their topological polar surface area (tPSA) and hydrogen-bonding patterns differ, leading to distinct chromatographic retention and permeability profiles [1]. The 2-substituted isomer has one rotatable bond and a tPSA of 24.9 Ų, identical in computed value to the 3-substituted isomer, but the spatial orientation of the piperidine nitrogen relative to the pyridine ring alters metal coordination geometry and receptor binding [1].

Physicochemical Properties Drug-likeness LogP Regioisomer Comparison

Commercial Availability: Regioisomer Supply Chain

2-(Piperidin-2-yl)pyridine hydrochloride (CAS 1195901-60-0) is commercially stocked by multiple suppliers (AKSci, Chemenu, MolCore) at ≥95% purity in gram quantities , whereas its 4-substituted regioisomer (CAS 1402672-48-3) is less widely cataloged and may require custom synthesis . The 3-substituted analog (anabasine hydrochloride) is available but typically sourced through natural product extraction rather than synthetic supply, impacting batch-to-batch consistency [1].

Supply Chain Commercial Availability Catalog Comparison Procurement

Predicted pKa and LogP: Salt Dissociation and Extraction

The predicted pKa of the free base 2-(piperidin-2-yl)pyridine is 8.88±0.10 , indicating that the piperidine nitrogen is moderately basic and will be protonated under physiological and mildly acidic conditions, consistent with the hydrochloride salt form. The predicted LogP of approximately 1.1–2.2 (depending on calculation method) suggests moderate lipophilicity, which influences extraction efficiency and chromatographic purification . These values serve as baseline parameters for salt dissociation and solvent extraction protocols.

pKa LogP Salt Dissociation Extraction Purification

2-(Piperidin-2-yl)pyridine Hydrochloride: Application Scenarios


ALK/c-Met Kinase Inhibitor Lead Generation and Scaffold Optimization

For medicinal chemistry programs developing dual ALK/c-Met inhibitors, the 2-(piperidin-2-yl)pyridine scaffold provides a core structure associated with receptor tyrosine kinase inhibition, as documented in pharmacological classification databases . Unlike the 3-substituted anabasine scaffold, which engages nicotinic acetylcholine receptors, the 2-substituted regioisomer aligns with kinase inhibitor pharmacophore models . Procurement of the hydrochloride salt (CAS 1195901-60-0) ensures consistent purity (≥95%) and ambient storage stability for parallel synthesis and SAR exploration campaigns.

Achiral Intermediate for Heterocyclic Synthesis

When the synthetic target does not require stereochemical control, the racemic 2-(piperidin-2-yl)pyridine hydrochloride offers a cost-effective alternative to the enantiopure (S)-enantiomer, which commands a significant price premium (typically >10×) . The hydrochloride salt's solid form and ambient storage stability facilitate weighing, inventory management, and scale-up operations compared to the free base liquid, which requires refrigerated storage [1].

Chiral Resolution and Enantiopure Ligand Synthesis

For asymmetric catalysis applications requiring enantiopure 2-(piperidin-2-yl)pyridine as a chiral ligand, the racemic hydrochloride serves as an economical starting material for chiral resolution . The resolved (S)-enantiomer has demonstrated utility as a coordinating ligand in transition metal-catalyzed asymmetric transformations . Procurement of the racemic bulk material (CAS 1195901-60-0) from multiple suppliers ensures supply chain resilience for kilogram-scale resolution processes.

Regioisomeric Selectivity Studies

The 2-substituted piperidinylpyridine exhibits distinct coordination chemistry and reactivity compared to the 3- and 4-substituted regioisomers . Researchers investigating structure-activity relationships across the piperidinylpyridine series require authentic samples of each regioisomer to establish SAR trends. The broad commercial availability of the 2-substituted hydrochloride (≥5 suppliers) contrasts with the limited supply of the 4-substituted analog, making the 2-substituted compound the most accessible entry point for systematic regioisomeric comparison studies.

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